1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine
Description
This compound features a piperazine core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a 2,5-dimethoxyphenylsulfonyl moiety. The sulfonyl group and methoxy substituents contribute to its physicochemical properties, including solubility and receptor interaction profiles .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-25-16-4-6-18(26-2)20(12-16)29(23,24)22-9-7-21(8-10-22)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEJGSYMXQBJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with sulfonyl chlorides under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine exhibits several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures may modulate serotonin receptors, potentially offering antidepressant effects.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the applications of this compound:
- Antidepressant Activity :
- Anticancer Research :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Benzo[d][1,3]dioxole Moieties
Several compounds share the benzo[d][1,3]dioxol-5-ylmethyl-piperazine scaffold but differ in sulfonyl or aryl substituents:
| Compound Name | Substituent on Piperazine | Key Properties | Reference |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-difluorophenyl)sulfonyl)piperazine | 3,4-Difluorophenylsulfonyl | CAS: 618393-73-0; Potential pharmacological activity inferred from analogues | |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine | 3,4-Dimethoxyphenylsulfonyl | CAS: 278782-75-5; Structural similarity to target compound | |
| 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(2,5-dimethoxyphenyl)sulfonyl)piperazine (Target Compound) | 2,5-Dimethoxyphenylsulfonyl | Discontinued; Limited bioactivity data available | |
| HT-3 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone) | Benzothiophene-1,1-dioxide | 45% synthesis yield; Demonstrates reactivity challenges |
Key Observations :
- The position and nature of sulfonyl substituents (e.g., methoxy vs. fluoro) influence electronic properties and binding interactions.
Receptor Binding Affinities
highlights the impact of piperazine substituents on receptor binding. Compound 6g, which shares the 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine moiety, exhibits lower D2 receptor affinity compared to analogues with heterocyclic substituents:
| Compound | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Substituent on Piperazine |
|---|---|---|---|---|
| 6g | 3.0 | 3.3 | 3.6 | Benzo[d][1,3]dioxol-5-ylmethyl |
| 6j | 4.2 | 4.5 | 4.8 | 6-Fluorobenzo[d]isoxazole-piperidine |
Analysis :
- The benzo[d][1,3]dioxole group in 6g reduces D2 receptor affinity compared to fluorinated heterocycles in 6j, suggesting steric or electronic factors limit target engagement .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives characterized by a benzo[d][1,3]dioxole moiety and a sulfonyl group. Its molecular formula is with a molecular weight of 415.47 g/mol. The structural features contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that certain benzodioxole derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating their potential as chemotherapeutic agents .
Antidiabetic Effects
The compound's structural similarity to known α-amylase inhibitors suggests potential antidiabetic activity. In vitro assays have shown that related benzodioxole compounds can significantly inhibit α-amylase activity, which is crucial for carbohydrate metabolism. For example, one derivative displayed an IC50 value of 2.57 µg/mL against α-amylase, suggesting strong inhibitory potential . Such activity can be beneficial in managing conditions like diabetes and obesity.
Dopamine Receptor Modulation
The compound may also interact with dopamine receptors. Research indicates that piperazine derivatives can act as selective D3 dopamine receptor agonists. One study found that modifications to piperazine structures could enhance selectivity and potency at D3 receptors while minimizing D2 receptor activity . This selectivity is crucial for developing treatments for neurological disorders where dopamine modulation is beneficial.
Case Studies
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The inhibition of α-amylase and other enzymes involved in glucose metabolism contributes to its antidiabetic effects.
- Receptor Agonism : Interaction with dopamine receptors can modulate neurotransmitter release and improve symptoms in neuropsychiatric disorders.
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine?
Answer:
The synthesis involves multi-step organic reactions:
Benzodioxole Moiety Formation : Cyclization of catechol derivatives with formaldehyde under acidic conditions .
Piperazine Functionalization : Sulfonylation of the piperazine ring using 2,5-dimethoxyphenylsulfonyl chloride in solvents like dichloromethane or acetonitrile at 0–25°C .
Coupling Reactions : Alkylation of the benzodioxole intermediate with the sulfonylated piperazine via nucleophilic substitution, often catalyzed by bases like triethylamine .
Key Considerations :
- Temperature control (<50°C) to prevent decomposition.
- Solvent selection (e.g., DMF for solubility vs. acetonitrile for faster kinetics).
- Purification via column chromatography (silica gel, methanol/dichloromethane gradients) .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; sulfonyl group deshielding effects) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine ring .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~460–480 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and methoxy groups (C-O at 1250 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios, catalyst loading) in small-scale trials.
- Case Study :
- Solvent Optimization : Replacing dichloromethane with acetonitrile increased sulfonylation yield by 15% due to reduced side reactions .
- Catalyst Screening : Pd/C (5 wt%) improved coupling efficiency by 20% compared to Pd(OAc)₂ .
Table 1 : Yield Optimization Parameters
| Parameter | Baseline | Optimized | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 25 | 0–10 | 12% |
| Solvent | DCM | ACN | 15% |
| Catalyst | None | Pd/C | 20% |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer efficacy)?
Answer:
Strategies :
Dose-Response Analysis : Re-test conflicting studies at standardized concentrations (e.g., 1–100 µM) to identify threshold effects .
Assay Validation :
- Use isogenic cell lines (e.g., MCF-7 vs. MDA-MB-231) to rule out cell-type specificity .
- Compare MIC values for antibacterial activity across Gram-positive/-negative strains .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability <30% indicates robust activity) .
Basic: What in vitro assays are used to evaluate the compound’s biological activity?
Answer:
- Anticancer : MTT assay (48–72 hr exposure), apoptosis markers (Annexin V/PI staining) .
- Antibacterial : Broth microdilution (CLSI guidelines) against E. coli and S. aureus .
- Anti-inflammatory : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Key Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antibacterial) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Methodology :
Substituent Variation :
- Modify methoxy groups (2,5-dimethoxyphenyl → 3,4-dimethoxy) to assess electronic effects.
- Replace benzodioxole with benzofuran to study ring rigidity .
Biological Testing : Screen analogs in parallel assays (e.g., kinase inhibition, bacterial growth).
Table 2 : SAR Trends from Analog Studies
| Substituent Modification | Biological Impact |
|---|---|
| Methoxy → Ethoxy | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) |
| Sulfonyl → Carbonyl | Loss of antibacterial activity |
| Piperazine N-methylation | Improved solubility, reduced CNS penetration |
Advanced: What techniques elucidate the compound’s interaction with molecular targets (e.g., enzymes, receptors)?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to dopamine D3 receptors (key residues: Asp110, Ser192) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., β-tubulin) .
- Crystallography : Co-crystallize with human carbonic anhydrase IX (PDB ID: 3IAI) to resolve binding modes .
Basic: What physicochemical properties critically influence its pharmacological behavior?
Answer:
- LogP : ~2.8 (moderate lipophilicity; impacts blood-brain barrier penetration) .
- Solubility : <10 µg/mL in water; requires DMSO/cosolvent for in vitro assays .
- pKa : Piperazine nitrogen (pKa ~7.5) affects ionization at physiological pH .
Advanced: How to address solubility challenges in biological testing?
Answer:
- Cosolvent Systems : Use 5% DMSO + 10% PEG-400 in PBS for in vitro assays .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion .
- Salt Formation : Synthesize hydrochloride salt to improve solubility by 50% .
Basic: What computational methods predict the compound’s binding affinity?
Answer:
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl H-bond acceptor) using MOE .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess target stability .
- QSAR : Develop regression models based on electronic descriptors (HOMO/LUMO, polarizability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
